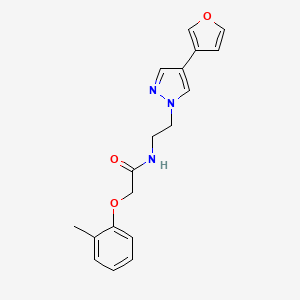
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a urea derivative that is likely to possess biological activity given the pharmacophoric features it shares with other urea derivatives. Urea derivatives are significant in medicinal chemistry due to their potential as inhibitors and anticancer agents, as evidenced by the synthesis and evaluation of similar compounds .
Synthesis Analysis
The synthesis of urea derivatives typically involves the introduction of various substituents to optimize interactions with biological targets. For instance, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was performed to optimize the spacer length and to test compounds with greater conformational flexibility . Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, indicating a methodical approach to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with biological targets. The study of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed that the substituent effect and the breaking of intramolecular hydrogen bonds in urea derivatives are essential for complex formation . This suggests that the molecular structure of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea would also be critical for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the substituents present on the urea moiety. The association studies of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts showed that the electronic properties of substituents can significantly affect the formation of complexes . This implies that the chemical reactions involving 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea would be influenced by its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While specific data on the compound is not provided, the studies of related urea derivatives suggest that these properties are tailored to enhance biological activity and selectivity . The optimal chain length and the presence of aromatic or aliphatic groups can affect the compound's ability to interact with enzymes or receptors, as seen in the antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas .
Scientific Research Applications
Synthesis and Reactivity
- The reactivity of compounds containing dimethylamino and methylpyrimidinyl groups, similar to the one , has been extensively studied. For example, the synthesis of 5-formylcytosine derivatives has been explored through the condensation of 3-dimethylamino-2-formylpropenenitrile with various amino compounds, leading to a range of heterocyclic compounds including azomethines and 5-formylthiocytosine (Jachak, Mittelbach, & Junek, 1993). This kind of reactivity forms the basis for synthesizing complex molecules with potential biological activity.
Heterocyclic Ureas
- Research on heterocyclic ureas, which are structurally related to the compound , has revealed their potential in forming multiply hydrogen-bonded complexes. These ureas exhibit concentration-dependent unfolding to form complexes, which is significant in the study of molecular self-assembly and the design of supramolecular structures (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Pyrimidine Derivatives
- The reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate has been studied, leading to the synthesis of various pyrimidine derivatives. This research is crucial for the development of novel compounds with potential applications in medicinal chemistry (Yamanaka, Niitsuma, & Sakamoto, 1979).
Pyrazolopyrimidines and Pyrazolotriazines
- The synthesis of new pyrazolopyrimidines and pyrazolotriazines from N - Bis (methylthio)methylenecyanamide demonstrates the versatility of methylthio and pyrimidinyl groups in heterocyclic chemistry. These compounds have been explored for their potential in various applications, including medicinal chemistry (Abbas-Temirek & Abo-Bakr, 2016).
Safety And Hazards
Researchers look at the compound’s toxicity and any safety precautions that need to be taken when handling it. This can include looking at its MSDS (Material Safety Data Sheet).
Future Directions
Finally, researchers will often discuss potential future directions for research on the compound. This could include potential applications for the compound, or further studies that could be done to better understand its properties or mechanism of action.
properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-12-10-15(23(2)3)22-16(20-12)18-8-9-19-17(24)21-13-6-5-7-14(11-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNIBTVIKQHIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)SC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2527756.png)



![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)
![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)
